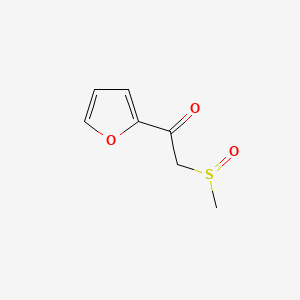

1-(2-Furanyl)-2-(methylsulfinyl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

2891-96-5 |

|---|---|

Molecular Formula |

C7H8O3S |

Molecular Weight |

172.20 g/mol |

IUPAC Name |

1-(furan-2-yl)-2-methylsulfinylethanone |

InChI |

InChI=1S/C7H8O3S/c1-11(9)5-6(8)7-3-2-4-10-7/h2-4H,5H2,1H3 |

InChI Key |

MBEAPRDDKXQFSA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)CC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Contextualization of Furan Containing Ketones and Organosulfur Compounds in Organic Chemistry

The chemical architecture of 1-(2-Furanyl)-2-(methylsulfinyl)ethanone places it at the intersection of two significant families of organic compounds: furan-containing ketones and organosulfur compounds.

The furan (B31954) ring is a five-membered aromatic heterocycle containing one oxygen atom. utripoli.edu.ly This structural motif is a privileged scaffold in medicinal chemistry and is found in numerous therapeutic agents. utripoli.edu.lyijabbr.com Furan derivatives exhibit a vast array of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. wisdomlib.orgijabbr.comorientjchem.org The electron-rich nature of the furan ring allows it to engage in various interactions with biological macromolecules, while its aromaticity confers metabolic stability. ijabbr.com

Furan-containing ketones, such as 2-acetylfuran (B1664036), are valuable intermediates in organic synthesis. wikipedia.org They serve as precursors for a wide range of more complex molecules, utilized in the synthesis of pharmaceuticals like the antibiotic Cefuroxime and intermediates for HIV integrase inhibitors. wikipedia.org The synthesis of functionalized furans is a well-established area of organic chemistry, with numerous methods developed for their construction. organic-chemistry.orgbeilstein-journals.org

Organosulfur compounds are integral to organic chemistry, with sulfur's ability to exist in multiple oxidation states (e.g., sulfide (B99878), sulfoxide (B87167), sulfone) providing immense synthetic versatility. These compounds are prevalent in nature and are key components of many pharmaceuticals, including penicillin and sulfa drugs.

The specific class of β-keto sulfoxides, to which 1-(2-Furanyl)-2-(methylsulfinyl)ethanone belongs, are recognized as highly useful building blocks. The protons on the carbon situated between the carbonyl and sulfinyl groups are acidic, facilitating the formation of a stabilized carbanion. This reactivity allows for a variety of carbon-carbon bond-forming reactions, making β-keto sulfoxides powerful intermediates in the synthesis of complex molecular targets.

Significance of the Methylsulfinyl Moiety in Organic Synthesis and Chemical Biology

The methylsulfinyl group, a sulfoxide (B87167), is not merely a structural component but an active participant in chemical transformations and biological interactions.

In synthetic chemistry, the sulfoxide group is a highly versatile functional group. A key reaction involving sulfoxides is the Pummerer rearrangement, where a sulfoxide rearranges in the presence of an activating agent like acetic anhydride (B1165640) to form an α-acyloxy-thioether. wikipedia.org This reaction is a powerful tool for functionalizing the carbon adjacent to the sulfur atom. semanticscholar.org β-Keto sulfoxides are excellent substrates for Pummerer-type reactions, which can lead to the formation of highly functionalized products. semanticscholar.org Furthermore, because the sulfur atom in a sulfoxide is a stereocenter, chiral sulfoxides are widely used as chiral auxiliaries to control stereochemistry in asymmetric synthesis.

The sulfoxide group is present in several marketed drugs, such as esomeprazole (B1671258) and sulindac. Its polarity and ability to act as a hydrogen bond acceptor can significantly influence a molecule's pharmacokinetic properties and its binding affinity to biological targets. The metabolic reduction of a sulfoxide to a sulfide (B99878) can also be a critical bioactivation step, as seen in the case of the non-steroidal anti-inflammatory drug (NSAID) sulindac.

Overview of Research Areas Pertaining to 1 2 Furanyl 2 Methylsulfinyl Ethanone and Its Analogues

Direct and extensive academic studies on 1-(2-Furanyl)-2-(methylsulfinyl)ethanone are not widely available in peer-reviewed literature. However, research on its structural analogues provides a clear indication of its potential applications.

| Property | Value |

| IUPAC Name | 1-(furan-2-yl)-2-(methylsulfinyl)ethanone |

| CAS Number | 2891-96-5 |

| Molecular Formula | C₇H₈O₃S |

| Molecular Weight | 172.20 g/mol |

| Canonical SMILES | CS(=O)CC(=O)C1=CC=CO1 |

This data is compiled from publicly available chemical databases.

Research on analogous compounds can be broadly categorized:

Furan-Based Bioactive Molecules: A significant body of research focuses on synthesizing and evaluating furan (B31954) derivatives for therapeutic purposes. Studies have demonstrated that furan-containing compounds can possess potent antifungal, antibacterial, and cytotoxic activities against cancer cell lines. utripoli.edu.lynih.gov

β-Keto Sulfoxide (B87167) and Sulfone Chemistry: The synthetic utility of β-keto sulfoxides and their oxidized counterparts, β-keto sulfones, is an active area of investigation. rsc.org These compounds serve as versatile intermediates for constructing various carbocyclic and heterocyclic systems due to the reactivity of the active methylene (B1212753) group. rsc.org

Pummerer-Type Reactions for Heterocycle Synthesis: The Pummerer rearrangement and related transformations have been employed to synthesize complex heterocyclic systems, including substituted furans. nih.govacs.org This highlights a potential reactive pathway for 1-(2-Furanyl)-2-(methylsulfinyl)ethanone to be used as a precursor for more elaborate furan-containing structures.

Current Gaps and Future Prospects in the Academic Study of This Compound Class

Strategies for the Formation of the Furan-2-ylethanone Scaffold

The furan-2-ylethanone moiety, commonly known as 2-acetylfuran (B1664036), is the foundational precursor for the target compound. Its synthesis has been achieved through several established chemical routes.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation of furan with acetic anhydride (B1165640) is a widely utilized method for the industrial production of 2-acetylfuran. wikipedia.org This reaction typically requires a catalyst to proceed efficiently. Furan is sensitive and prone to polymerization under classical Friedel-Crafts conditions (e.g., using AlCl₃), necessitating the use of milder catalysts. stackexchange.com

Various catalytic systems have been developed to optimize this transformation, focusing on improving yield and selectivity while minimizing side reactions. Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃) are effective catalysts. stackexchange.comgoogle.com A patented method describes using anhydrous zinc chloride as a catalyst in the presence of acetic acid, which helps to suppress the autopolymerization of furan. google.com This approach reduces the required molar ratio of furan to acetic anhydride and simplifies the post-reaction workup. google.com

Heterogeneous catalysts, such as zeolites and modified heteropoly acids, offer a greener alternative to traditional liquid acid catalysts. researchgate.netresearchgate.net These solid acids can be easily separated from the reaction mixture and potentially reused. Studies have shown that H-beta zeolite can produce 2-acetylfuran with high yield and selectivity. rsc.org Similarly, chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay has been investigated as an efficient catalyst for this acylation. researchgate.netresearchgate.net

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Furan

| Catalyst | Acylating Agent | Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|---|

| Zinc Chloride / Acetic Acid | Acetic Anhydride | 20-110 °C, 3-5 hours | High | Not specified | google.com |

| Phosphoric Acid | Acetic Anhydride | 60-80 °C, 6-7 hours | 95.5% | 99.2% | google.com |

| H-beta Zeolite | Acetic Anhydride | 67 °C, 2 hours | 91% | ~100% | rsc.org |

| Cr-exchanged DTP on K-10 | Acetic Anhydride | Not specified | High | High | researchgate.net |

| Boron Trifluoride-etherate | Acetic Anhydride | Not specified | Good | Not specified | stackexchange.com |

Grignard Reagent Mediated Syntheses

Grignard reagents offer a powerful tool for forming carbon-carbon bonds and can be employed in the synthesis of 2-acetylfuran. wikipedia.org The first reported synthesis of 2-acetylfuran by Ashina in 1914 utilized the reaction of a methyl Grignard reagent with 2-furonitrile (B73164). wikipedia.org This classic approach involves the nucleophilic addition of the Grignard reagent to the nitrile carbon, followed by hydrolysis to yield the ketone.

An alternative Grignard-based strategy involves the reaction of a furan-containing organometallic species with an acetylating agent. For example, 2-furylmagnesium bromide, prepared from 2-bromofuran (B1272941) and magnesium metal, can react with acetylating agents like acetyl chloride or acetic anhydride to form 2-acetylfuran. Grignard reactions are fundamental in organic synthesis for creating C-C bonds and react with various carbonyl compounds and their derivatives to produce alcohols or ketones. libretexts.orglibretexts.org

Other Established Routes to 2-Acetylfuran Derivatives

Beyond Friedel-Crafts and Grignard reactions, other innovative methods have been developed for the synthesis of 2-acetylfuran.

One such method is the catalytic cross-ketonization of bio-based methyl 2-furoate and acetic acid. researchgate.net This continuous-flow, gas-phase reaction is carried out over a zirconium dioxide (ZrO₂) catalyst at high temperatures (e.g., 350 °C). researchgate.net This process is presented as a more sustainable alternative to traditional liquid-phase batch reactions, achieving high selectivity and conversion with a lower environmental factor. researchgate.net

Another route involves the acylation of furan using ketene (B1206846) in the presence of an acid catalyst such as phosphoric acid, sulfuric acid, or p-toluenesulfonic acid. google.com This method can be performed at low temperatures (5-20 °C) in an organic solvent. The process is advantageous as it avoids the production of byproducts like hydrogen chloride or acetic acid, leading to less corrosion and waste. google.com

Introduction of the Methylsulfinyl Group

The introduction of the methylsulfinyl group at the alpha-position of the acetyl group transforms 2-acetylfuran into the target molecule, 1-(2-furanyl)-2-(methylsulfinyl)ethanone. This transformation is characteristic of the synthesis of β-keto sulfoxides. acs.org

Oxidation of Precursor Methylthio Compounds

A common and reliable strategy for synthesizing β-keto sulfoxides is a two-step sequence involving the initial preparation of a β-keto sulfide (B99878), followed by its selective oxidation.

Step 1: Synthesis of 1-(2-Furanyl)-2-(methylthio)ethanone The precursor, 1-(2-furanyl)-2-(methylthio)ethanone, can be synthesized via the reaction of an α-halo-2-acetylfuran with a methylthiolate source. The synthesis begins with the α-halogenation of 2-acetylfuran, typically bromination, to yield 2-bromo-1-(2-furanyl)ethanone. This α-haloketone is then subjected to a nucleophilic substitution reaction with a reagent such as sodium thiomethoxide (NaSMe). This is a traditional and effective method for preparing β-keto sulfides. nih.gov

Step 2: Oxidation to 1-(2-Furanyl)-2-(methylsulfinyl)ethanone The subsequent step is the selective oxidation of the sulfide group in 1-(2-furanyl)-2-(methylthio)ethanone to a sulfoxide. Careful selection of the oxidizing agent and reaction conditions is crucial to prevent over-oxidation to the corresponding sulfone. Common reagents used for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and sodium periodate (B1199274) (NaIO₄). The reaction is often performed at low temperatures to enhance selectivity.

Direct Sulfinylation Methodologies

Direct sulfinylation methods offer a more convergent approach by introducing the methylsulfinyl group in a single step from the ketone. These methods typically proceed via an enolate or enol equivalent of the starting ketone.

The process involves deprotonating 2-acetylfuran at the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to irreversibly form the corresponding lithium enolate. masterorganicchemistry.com This enolate is a potent nucleophile that can react with a suitable electrophilic sulfinylating agent. masterorganicchemistry.com Reagents like methyl methanethiosulfinate (CH₃S(O)SMe) or methylsulfinyl chloride (CH₃S(O)Cl) can serve as the electrophile, trapping the enolate to form the desired β-keto sulfoxide directly.

Modern catalytic methods are also being explored for the synthesis of β-keto sulfoxides. For instance, a copper-catalyzed cross-dehydrogenative coupling (CDC) reaction between aromatic aldehydes and dimethyl sulfoxide (DMSO) has been developed to afford β-keto sulfoxides. researchgate.net While this specific protocol uses an aldehyde, it highlights the potential for developing catalytic systems that could directly sulfinylate ketone substrates like 2-acetylfuran.

Convergent and Divergent Synthetic Pathways to 1-(2-Furanyl)-2-(methylsulfinyl)ethanone

Divergent Synthesis:

A divergent approach is often the most practical for synthesizing 1-(2-furanyl)-2-(methylsulfinyl)ethanone. This strategy begins with a readily available common precursor, 2-acetylfuran, which is then elaborated to introduce the methylsulfinyl group at the α-position (the carbon adjacent to the carbonyl group).

The core of this pathway involves two main steps:

Enolate Formation: 2-acetylfuran is treated with a suitable base to generate a nucleophilic enolate. The choice of base is crucial to control the regioselectivity and extent of deprotonation. Common bases include lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide.

Sulfenylation and Oxidation: The generated enolate is then reacted with an electrophilic sulfur reagent. A common method involves a two-step sequence:

α-Sulfenylation: The enolate reacts with an electrophilic sulfur source, such as dimethyl disulfide (CH₃SSCH₃), to form an α-methylthio ketone, 1-(2-furanyl)-2-(methylthio)ethanone.

Oxidation: The resulting sulfide is then selectively oxidized to the sulfoxide. A variety of oxidizing agents can be employed, such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate, under controlled temperature conditions to avoid over-oxidation to the corresponding sulfone.

Alternatively, direct α-sulfinylation can be attempted using a sulfinylating agent like methyl methanethiosulfinate, though these reagents are often less common.

Convergent Synthesis:

A convergent synthesis involves the coupling of two or more key fragments that already contain the core structural components of the target molecule. For 1-(2-furanyl)-2-(methylsulfinyl)ethanone, this could involve:

Acylation of a Sulfoxide Carbanion: This is a well-established method for forming β-keto sulfoxides. The carbanion of dimethyl sulfoxide (DMSO), known as the dimsyl anion, is generated using a strong base like sodium hydride. This potent nucleophile is then acylated with a furan-containing electrophile, such as methyl 2-furoate or 2-furoyl chloride, to directly form the target molecule.

Reaction with Methyl Methylthiomethyl Sulfoxide: Another convergent route utilizes the carbanion of methyl methylthiomethyl sulfoxide (FAMSO). This reagent is deprotonated with a strong base (e.g., sodium hydride) and then acylated with a suitable 2-furoyl derivative. prepchem.com The resulting adduct can then be manipulated to yield the final product.

The convergent approach can be highly efficient as it builds the main carbon-sulfur bond and the carbon-carbon bond of the ethanone (B97240) backbone in a single key step.

Synthesis of Key Intermediates and Precursors to 1-(2-Furanyl)-2-(methylsulfinyl)ethanone

The most crucial precursor for the divergent synthesis of 1-(2-furanyl)-2-(methylsulfinyl)ethanone is 2-acetylfuran. For convergent pathways, precursors like methyl 2-furoate and dimethyl sulfoxide are essential.

Synthesis of 2-Acetylfuran:

2-Acetylfuran is a widely used intermediate in the pharmaceutical and fine chemical industries. wikipedia.org It is typically synthesized via the Friedel-Crafts acylation of furan.

Classical Friedel-Crafts Acylation: This method involves reacting furan with an acylating agent, most commonly acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst. wikipedia.orgchemicalbook.com However, furan is sensitive to strong acids, which can lead to polymerization and reduced yields. Milder catalysts or specific reaction conditions are often required.

Vapor-Phase Acylation: For larger-scale production, vapor-phase acylation over solid acid catalysts offers a more continuous and potentially greener alternative. Furan and acetic anhydride are passed over a heated catalyst bed. Various solid acids, such as zeolites or mixed metal oxides like ferrites, have been shown to be effective. ajrconline.org This method can achieve high yields and selectivities under optimized conditions. ajrconline.org

Cross-Ketonization: An innovative approach involves the catalytic cross-ketonization of methyl 2-furoate with acetic acid over a metal oxide catalyst like zirconia (ZrO₂). This gas-phase reaction provides a route from biomass-derived feedstocks. researchgate.net

Below is an interactive data table comparing different synthetic methods for 2-acetylfuran.

| Method | Acylating Agent | Catalyst | Phase | Typical Yield | Selectivity | Ref. |

| Friedel-Crafts | Acetic Anhydride | Various Lewis Acids | Liquid | Variable | Good | wikipedia.org |

| Friedel-Crafts | Acetic Anhydride | Polyphosphoric Acid | Liquid | ~92% | >98% | google.com |

| Vapor-Phase Acylation | Acetic Anhydride | Ferrite | Gas | ~89% | ~99.7% | ajrconline.org |

| Cross-Ketonization | Acetic Acid | ZrO₂ | Gas | High | ~87% | researchgate.net |

Other Key Precursors:

Dimethyl Sulfoxide (DMSO): A common industrial solvent that serves as a key precursor for the dimsyl anion in convergent syntheses. It is readily available commercially.

Methyl Methylthiomethyl Sulfoxide (FAMSO): This reagent can be prepared by the controlled oxidation of the corresponding sulfide. amanote.com

Considerations for Scalable Synthesis and Process Optimization

Scaling up the synthesis of 1-(2-furanyl)-2-(methylsulfinyl)ethanone requires careful consideration of reaction conditions, safety, cost-effectiveness, and environmental impact.

Scalable Synthesis of 2-Acetylfuran:

For the precursor 2-acetylfuran, moving from traditional batch Friedel-Crafts reactions to continuous flow or vapor-phase processes is advantageous for industrial production. ajrconline.org

Catalyst Choice: Heterogeneous catalysts (solid acids) are preferred for large-scale operations as they are easily separated from the reaction mixture, can often be regenerated and recycled, and reduce corrosive waste streams. ajrconline.orgresearchgate.net

Process Parameters: In vapor-phase synthesis, optimizing temperature, weight hourly space velocity (WHSV), and the molar ratio of reactants is critical to maximize yield and catalyst lifetime while minimizing byproduct formation. ajrconline.org

Raw Material Sourcing: Utilizing bio-based feedstocks like furan (derived from furfural) and acetic acid enhances the green credentials of the process. researchgate.netpatsnap.com

Optimization of the α-Sulfinylation Step:

The divergent step of introducing the methylsulfinyl group presents its own optimization challenges.

Base and Solvent Selection: The formation of the enolate from 2-acetylfuran must be efficient and selective. Cryogenic conditions (e.g., -78 °C) are often required when using strong, non-nucleophilic bases like LDA in aprotic solvents like tetrahydrofuran (B95107) (THF) to prevent side reactions. For a scalable process, exploring alternative, higher-boiling point solvents and less hazardous bases is desirable.

Control of Oxidation: The oxidation of the intermediate α-methylthio ketone to the sulfoxide must be carefully controlled. Over-oxidation to the sulfone is a common side reaction. This requires precise stoichiometric control of the oxidant and rigorous temperature management.

Purification: The purification of the final product, likely a solid or high-boiling oil, will probably involve crystallization or column chromatography. For industrial scale, developing an efficient crystallization process is crucial to achieve high purity without resorting to costly and solvent-intensive chromatography.

Green Chemistry Metrics: Process optimization should aim to improve metrics like atom economy and reduce the E-factor (environmental factor). This involves choosing reagents that are incorporated efficiently into the final product and minimizing solvent waste. For example, catalytic methods for the sulfinylation step would be highly desirable. researchgate.net

Reactivity of the Methylsulfinyl Group

The methylsulfinyl group (a sulfoxide) is a key functional group that significantly influences the molecule's chemical behavior, including its stereochemistry and its participation in oxidation, reduction, and rearrangement reactions.

Sulfoxides are characterized by a sulfur atom bonded to an oxygen atom and two carbon atoms. The sulfur atom in a sulfoxide is a stereocenter if the two organic substituents are different, which is the case in 1-(2-Furanyl)-2-(methylsulfinyl)ethanone (the substituents are a methyl group and a -CH₂(CO)furan group). This results in the existence of two enantiomers. The lone pair of electrons on the sulfur atom acts as the fourth substituent, creating a stable tetrahedral geometry.

The chirality of sulfoxides is a well-established feature in organic chemistry and is exploited in asymmetric synthesis. The non-planar nature of the sulfoxide group and its ability to coordinate with metals make it a valuable chiral auxiliary. In the context of 1-(2-Furanyl)-2-(methylsulfinyl)ethanone, the chiral sulfinyl group can direct the stereochemical outcome of reactions at adjacent functional groups, such as the ketone or the furan ring. While specific stereoselective reactions involving this exact compound are not extensively documented in readily available literature, the general principles of sulfoxide chemistry suggest its potential use in diastereoselective reductions of the ketone or in stereocontrolled additions to the furan ring.

The sulfur atom in the methylsulfinyl group is in an intermediate oxidation state and can be readily oxidized to a sulfone or reduced to a sulfide.

Oxidation: The oxidation of the sulfoxide group in 1-(2-Furanyl)-2-(methylsulfinyl)ethanone would yield 1-(2-Furanyl)-2-(methylsulfonyl)ethanone. This transformation is typically achieved using common oxidizing agents. For instance, meta-chloroperbenzoic acid (m-CPBA) is a widely used reagent for the oxidation of sulfides and sulfoxides to sulfones. organic-chemistry.org Other oxidants like hydrogen peroxide (H₂O₂) can also be employed, sometimes with catalysts to enhance selectivity. organic-chemistry.org The resulting sulfone has different electronic properties compared to the sulfoxide, with the methylsulfonyl group being a stronger electron-withdrawing group.

Reduction: The reduction of the sulfoxide back to a sulfide, yielding 1-(2-Furanyl)-2-(methylthio)ethanone, can be accomplished using various reducing agents. Common methods include the use of reagents like trifluoroacetic anhydride in the presence of a nucleophile or other specialized reducing systems. This conversion is a key transformation in synthetic sequences where the sulfoxide group is used temporarily to activate a molecule or direct stereochemistry before being removed.

| Transformation | Product | Typical Reagents |

| Oxidation | 1-(2-Furanyl)-2-(methylsulfonyl)ethanone | m-CPBA, H₂O₂ |

| Reduction | 1-(2-Furanyl)-2-(methylthio)ethanone | Trifluoroacetic anhydride/NaI, PCl₃ |

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen. wikipedia.org The reaction involves the conversion of a sulfoxide to an α-acyloxythioether in the presence of an activating agent, typically an acid anhydride like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). wikipedia.org

The mechanism for 1-(2-Furanyl)-2-(methylsulfinyl)ethanone would proceed as follows:

Acylation: The sulfoxide oxygen atom attacks the anhydride, forming an acyloxysulfonium ion intermediate.

Elimination: A base (such as the acetate (B1210297) byproduct) removes a proton from the α-carbon (the methylene (B1212753) group adjacent to the sulfur), leading to the formation of a thionium (B1214772) ion. manchester.ac.uk

Nucleophilic Attack: The acetate ion then acts as a nucleophile, attacking the thionium ion at the carbon atom to yield the final α-acyloxythioether product. wikipedia.org

This rearrangement is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, as the intermediate thionium ion can be trapped by various nucleophiles. wikipedia.org The application of the Pummerer rearrangement to 1-(2-Furanyl)-2-(methylsulfinyl)ethanone would provide a route to functionalize the carbon atom adjacent to the sulfur.

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution and can be induced to participate in nucleophilic reactions under certain conditions.

Furan is highly activated towards electrophilic aromatic substitution, with reaction rates significantly faster than those of benzene (B151609). chemicalbook.com The oxygen atom in the ring donates electron density, making the ring highly nucleophilic. pearson.com Substitution preferentially occurs at the C2 and C5 positions, as the carbocation intermediate formed by electrophilic attack at these positions is more stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (two resonance structures). chemicalbook.comreddit.com

In 1-(2-Furanyl)-2-(methylsulfinyl)ethanone, the C2 position is already substituted. Therefore, electrophilic attack is strongly directed to the C5 position. However, the substituent at the C2 position, an acetyl group with an adjacent methylsulfinyl moiety, is electron-withdrawing. This group deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. Despite this deactivation, the powerful activating and directing effect of the ring oxygen still governs the regioselectivity, making the C5 position the primary site for reactions like nitration, halogenation, and Friedel-Crafts acylation.

| Position of Attack | Stability of Intermediate | Governing Factor | Predicted Outcome |

| C5 | More stable (3 resonance structures) | Ring oxygen directing effect | Major product |

| C3, C4 | Less stable (2 resonance structures) | Weaker resonance stabilization | Minor or no product |

Nucleophilic aromatic substitution on an electron-rich ring like furan is generally difficult. quimicaorganica.org The high electron density of the ring repels incoming nucleophiles, and there is no facile mechanism to stabilize the resulting negative charge. quimicaorganica.org

However, the presence of strong electron-withdrawing groups on the furan ring can facilitate nucleophilic substitution by stabilizing the anionic intermediate (a Meisenheimer-like complex). quimicaorganica.orgedurev.in In 1-(2-Furanyl)-2-(methylsulfinyl)ethanone, the C2-substituent acts as such an electron-withdrawing group. This effect activates the ring, particularly at the C5 position, towards attack by strong nucleophiles. Kinetic studies on similar furan derivatives containing electron-withdrawing groups have shown that nucleophilic replacement reactions are indeed possible. chemicalpapers.com For example, a leaving group at the C5 position of a 2-acylfuran could be displaced by nucleophiles like secondary amines. edurev.in

While direct nucleophilic substitution of a hydrogen atom is rare, the electron-withdrawing group makes addition-elimination pathways more plausible if a suitable leaving group is present at another position on the ring.

Ring-Opening and Cycloaddition Reactions (e.g., Diels-Alder)

The furan nucleus within 1-(2-Furanyl)-2-(methylsulfinyl)ethanone is susceptible to cycloaddition reactions, a characteristic feature of this heterocyclic system. Notably, furan derivatives can participate in [4+2] cycloaddition reactions. One significant transformation is the photooxygenation that occurs upon exposure to air, particularly when dissolved in solvents like DMSO. This process involves a [4+2] cycloaddition between the furan ring and singlet oxygen (¹O₂).

This reaction proceeds through an endoperoxide intermediate, which is often unstable and can undergo further transformations, including rearrangements or hydrolytic opening, leading to a variety of decomposition products. Research on analogous 2-furyl compounds has shown that this oxidative decomposition can be auto-sensitized by the molecule itself upon irradiation with visible light in an oxygen-saturated atmosphere, negating the need for an external photosensitizer.

Reactivity of the Carbonyl Moiety

The carbonyl group and the adjacent α-carbon constitute a major center of reactivity in 1-(2-Furanyl)-2-(methylsulfinyl)ethanone. The presence of both the carbonyl and the electron-withdrawing methylsulfinyl group significantly activates the intervening methylene (α-carbon) protons, making them susceptible to deprotonation and subsequent reactions.

Alpha-Halogenation and Related Derivatives

The activated α-methylene group in β-ketosulfoxides is a prime site for halogenation. The reaction can be controlled to achieve specific outcomes depending on the conditions.

Acid-Catalyzed Halogenation : In an acidic medium, the reaction proceeds through an enol intermediate. The enol form of the ketone attacks an electrophilic halogen source (e.g., Br₂). Typically, acid-catalyzed reactions are well-controlled and lead to the introduction of a single halogen atom at the α-position. The introduction of an electron-withdrawing halogen deactivates the resulting α-halo-ketone towards further enolization, thus preventing polyhalogenation.

Base-Promoted Halogenation : Under basic conditions, an enolate is formed by deprotonation of the α-carbon. This enolate then acts as a nucleophile, attacking the halogen. In contrast to acidic conditions, the introduction of a halogen atom increases the acidity of the remaining α-proton through an inductive effect. This often leads to rapid successive halogenations, and if a methyl ketone is involved, can result in the haloform reaction. For 1-(2-Furanyl)-2-(methylsulfinyl)ethanone, careful control of stoichiometry would be required to achieve monohalogenation under basic conditions.

Condensation and Addition Reactions

The acidic nature of the α-protons allows 1-(2-Furanyl)-2-(methylsulfinyl)ethanone to act as a nucleophile in various condensation and addition reactions.

Aldol-Type Reactions : As a ketone with α-hydrogens, it can undergo base-catalyzed self-condensation or crossed-aldol condensations with other carbonyl compounds (aldehydes or ketones) that lack α-hydrogens to prevent product mixtures. The reaction involves the formation of an enolate which then adds to the electrophilic carbonyl carbon of another molecule to form a β-hydroxy ketone. Subsequent heating can lead to dehydration, yielding an α,β-unsaturated ketone.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as a β-ketosulfoxide. In this context, 1-(2-Furanyl)-2-(methylsulfinyl)ethanone can react with aldehydes in the presence of a weak base catalyst (e.g., piperidine). The resulting product is typically an α,β-unsaturated compound, formed after the initial addition is followed by dehydration. Studies on analogous β-ketosulfoxides have demonstrated their utility as the active methylene component in such transformations.

Acid-Base Properties and Tautomerism

The structural features of 1-(2-Furanyl)-2-(methylsulfinyl)ethanone give rise to distinct acid-base properties and tautomeric equilibria.

The protons on the α-carbon, situated between the electron-withdrawing carbonyl and sulfinyl groups, are significantly acidic. The pKa value for these protons is expected to be relatively low for a carbon acid, as the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both the carbonyl oxygen and the sulfoxide oxygen.

This acidity facilitates the existence of a keto-enol tautomerism. The compound exists in a dynamic equilibrium between the predominant keto form and the enol form.

This equilibrium is catalyzed by both acids and bases. While for most simple ketones the keto form is overwhelmingly favored, the precise equilibrium constant for 1-(2-Furanyl)-2-(methylsulfinyl)ethanone is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding in the enol form.

Detailed Mechanistic Investigations of Key Transformations

While specific kinetic and isotopic labeling studies for 1-(2-Furanyl)-2-(methylsulfinyl)ethanone are not extensively documented in publicly available literature, the mechanisms of its key reactions can be inferred from established principles for analogous compounds.

Reaction Pathway Elucidation using Kinetic and Isotopic Labeling Studies

For reactions like α-halogenation, kinetic studies would be instrumental in determining the reaction order and rate-determining step. For instance, in acid-catalyzed halogenation of ketones, the rate is often independent of the halogen concentration, indicating that the formation of the enol is the slow, rate-determining step. This can be expressed as:

Rate = k [Ketone] [H⁺]

Isotopic labeling studies, such as using deuterium (B1214612), could confirm this mechanism. If the ketone is placed in D₂O with an acid catalyst, the rate of deuterium exchange at the α-position can be measured. Finding that the rate of deuteration is identical to the rate of halogenation would provide strong evidence that both reactions proceed through the same rate-determining enol formation step.

Similarly, for base-catalyzed condensation reactions, kinetic studies would likely show a dependence on both the ketone and the base concentration. Isotopic labeling could be used to track the movement of protons and confirm the role of the enolate intermediate in the carbon-carbon bond-forming step.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Analysis of McLafferty Rearrangements in Beta-Ketosulfoxides

The McLafferty rearrangement is a significant fragmentation reaction observed in the mass spectrometry of organic molecules containing a keto-group and an accessible gamma-hydrogen atom. chemicalpapers.com This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen via a six-membered ring transition state, followed by the cleavage of the beta-carbon-carbon bond. acs.org This rearrangement results in the formation of a neutral alkene and a resonance-stabilized enol radical cation. acs.org

For beta-ketosulfoxides like 1-(2-Furanyl)-2-(methylsulfinyl)ethanone, the McLafferty rearrangement is considered a primary fragmentation pathway. nist.gov Although the molecule itself does not possess a traditional alkyl chain with a gamma-hydrogen, a similar rearrangement mechanism can be proposed involving the methyl group of the sulfoxide.

In the mass spectrometer, upon electron ionization, the molecule would form a molecular ion. A subsequent intramolecular hydrogen transfer from the methyl group to the carbonyl oxygen can occur. This is followed by the cleavage of the bond between the alpha-carbon and the sulfur atom, leading to the elimination of a neutral sulfine-like molecule (CH₂=S=O) and the formation of a charged enol fragment derived from the acetylfuran moiety. The stability of the eliminated neutral fragment plays a role in the prevalence of this rearrangement. nist.gov

Table 1: Proposed McLafferty-type Fragmentation for 1-(2-Furanyl)-2-(methylsulfinyl)ethanone

| Parent Ion (M⁺·) | [C₇H₈O₃S]⁺· |

| Rearrangement | γ-Hydrogen transfer from the methyl group to the carbonyl oxygen. |

| Neutral Loss | Methanethial S-oxide (CH₂SO) |

| Resulting Fragment Ion | Enol of 2-acetylfuran radical cation |

| m/z of Fragment | 110 |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. While specific experimental spectra for 1-(2-Furanyl)-2-(methylsulfinyl)ethanone are not widely available, the expected absorption bands can be predicted based on its constituent functional groups.

The key functional groups are the furan ring, the ketone (C=O), and the sulfoxide (S=O). The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1660-1700 cm⁻¹, characteristic of an aryl ketone. The sulfoxide group (S=O) should exhibit a strong absorption band in the range of 1030-1070 cm⁻¹. The furan ring has several characteristic vibrations, including C-H stretching above 3100 cm⁻¹, C=C stretching around 1500-1600 cm⁻¹, and the asymmetric C-O-C stretching of the ring, often found near 1150-1250 cm⁻¹.

Raman spectroscopy provides complementary information. While carbonyl stretching bands are often weak in Raman spectra, the vibrations of the furan ring and the S=O group should be observable. kangwon.ac.krkurouskilab.com The symmetric nature of certain ring vibrations can make them particularly strong in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for 1-(2-Furanyl)-2-(methylsulfinyl)ethanone

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Furan C-H | Stretching | ~3120-3160 | ~3120-3160 |

| Alkyl C-H | Stretching | ~2920-3000 | ~2920-3000 |

| Ketone C=O | Stretching | 1660-1700 (Strong) | 1660-1700 (Weak-Medium) |

| Furan C=C | Stretching | ~1500-1600 | ~1500-1600 (Strong) |

| Furan C-O-C | Asymmetric Stretch | ~1150-1250 | Weak or Inactive |

Electronic Absorption Spectroscopy (UV/Visible)

UV/Visible spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in 1-(2-Furanyl)-2-(methylsulfinyl)ethanone is the 2-furoyl system, where the furan ring is conjugated with the carbonyl group. This conjugation leads to characteristic π → π* and n → π* electronic transitions.

By analogy with 2-acetylfuran, a strong absorption band (π → π* transition) is expected at a wavelength (λmax) above 250 nm. chemeo.com For instance, 2-furonitrile substituted with a phenyl group shows a significant bathochromic (red) shift in its absorption maximum due to the extended conjugated system. chemicalpapers.com The presence of the methylsulfinyl group, an auxochrome, attached to the alpha-carbon may cause a slight bathochromic or hypsochromic shift depending on its electronic interaction with the furoyl chromophore. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is anticipated at a longer wavelength, but may be obscured by the more intense π → π* band. Oxidation of sulfur-containing compounds, such as from a sulfide to a sulfoxide, can result in blue-shifted (hypsochromic) absorptions. researchgate.net

Table 3: Predicted UV/Visible Absorption Data for 1-(2-Furanyl)-2-(methylsulfinyl)ethanone

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Furan-Carbonyl Conjugated System | 260 - 290 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state.

Currently, there is no publicly available crystal structure for 1-(2-Furanyl)-2-(methylsulfinyl)ethanone in crystallographic databases. If such a study were conducted, it would provide invaluable information. Key structural questions that could be answered include the planarity of the furoyl group, the conformation around the C(O)-C(S) bond, and the geometry at the tetrahedral sulfur center of the chiral sulfoxide group. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds or other non-covalent forces, that govern the solid-state architecture. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture, assessing purity, and isolating target compounds. Gas chromatography and high-performance liquid chromatography are the primary techniques used for these purposes.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the identification power of MS. imreblank.ch It is well-suited for the analysis of volatile and thermally stable compounds like furan derivatives. nih.gov

For 1-(2-Furanyl)-2-(methylsulfinyl)ethanone, GC would be used to separate it from impurities or other components in a sample mixture. The retention time of the compound would be a characteristic feature under specific GC conditions (e.g., column type, temperature program). Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

The fragmentation pattern would be key to its identification. Predictable fragmentation includes the loss of the methylsulfinyl group or the furan ring. The most intense peaks in the mass spectrum of related compounds like 2-acetylfuran are at m/z 110 (molecular ion) and m/z 95 (loss of a methyl group), and m/z 43 (acetyl cation). nist.gov For the title compound, prominent fragments would be expected from alpha-cleavage on either side of the carbonyl group and from the McLafferty-type rearrangement discussed previously.

Table 4: Predicted Key Fragments in the GC-MS of 1-(2-Furanyl)-2-(methylsulfinyl)ethanone

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 172 | [C₇H₈O₃S]⁺· | Molecular Ion (M⁺·) |

| 110 | [C₆H₆O₂]⁺· | McLafferty-type Rearrangement |

| 95 | [C₅H₃O]⁺ | α-cleavage (loss of ·COCH₂S(O)CH₃) |

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of compounds, particularly those that are non-volatile or thermally sensitive.

For the analysis of 1-(2-Furanyl)-2-(methylsulfinyl)ethanone, a reversed-phase HPLC (RP-HPLC) method would likely be employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure good separation. Detection could be achieved using a UV detector set to a wavelength where the compound strongly absorbs, as determined from its UV/Visible spectrum (e.g., around 270 nm). HPLC is particularly useful for assessing the purity of a sample by detecting and quantifying any impurities present.

Theoretical and Computational Investigations of 1 2 Furanyl 2 Methylsulfinyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic distribution and thermodynamic stability of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information on molecular orbitals, charge distribution, and energetic properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. nanobioletters.com For 1-(2-Furanyl)-2-(methylsulfinyl)ethanone, DFT calculations would typically be employed to determine its optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles. nanobioletters.com

Commonly used functionals like B3LYP, combined with basis sets such as 6-311++G(d,p) or cc-pVDZ, are applied to locate the minimum energy structure on the potential energy surface. From these calculations, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them is an indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. These maps illustrate electron-rich areas (typically colored in shades of red) and electron-deficient areas (colored in shades of blue), providing a guide to the molecule's reactive sites.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Property | Illustrative Value | Description |

| Total Energy | -X Hartrees | The total electronic energy of the optimized molecule. |

| HOMO Energy | -Y eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -Z eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | (Y-Z) eV | An indicator of chemical reactivity and stability. |

Note: The values in this table are illustrative examples of data that would be obtained from DFT calculations.

While DFT is widely used, other quantum chemical methods can provide complementary information. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are derived directly from first principles without empirical parameterization. These methods can offer higher accuracy, especially for systems where electron correlation is critical, but at a significantly greater computational expense. They can be used to benchmark the results obtained from DFT.

On the other end of the spectrum, semi-empirical methods (like AM1 or PM7) use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster, making them suitable for preliminary conformational searches or for studying very large molecular systems where more rigorous methods would be computationally prohibitive.

Conformational Analysis and Rotational Barriers

The flexibility of 1-(2-Furanyl)-2-(methylsulfinyl)ethanone arises from the presence of several single bonds, allowing for rotation of the furan (B31954) ring, the acetyl group, and the methylsulfinyl group relative to each other. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers to rotation between them.

This is typically achieved by performing a potential energy surface (PES) scan. In this procedure, a specific dihedral angle is systematically rotated in steps, and at each step, the energy of the molecule is calculated after optimizing the rest of its geometry. Plotting energy versus the dihedral angle reveals the low-energy conformers (valleys on the plot) and the transition states for rotation (peaks on the plot). DFT methods are well-suited for these calculations. Identifying the global minimum energy conformer is crucial, as it represents the most populated structure at equilibrium and is the basis for calculating other molecular properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

NMR Chemical Shifts: Theoretical predictions of ¹H and ¹³C NMR chemical shifts are a powerful tool for structural elucidation. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. mdpi.com These calculated values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). A strong correlation between the predicted and experimentally measured chemical shifts provides confidence in the assigned structure. nih.gov

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the absorption peaks observed in its infrared (IR) and Raman spectra. These frequencies can be computed using DFT by calculating the second derivatives of the energy with respect to atomic displacements. researchgate.net The resulting theoretical vibrational spectrum can be compared with an experimental IR spectrum to help assign specific peaks to the vibrations of functional groups, such as the C=O stretch of the ketone, the S=O stretch of the sulfoxide (B87167), and various furan ring modes. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors in the theoretical method.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Parameter | Functional Group | Predicted Value | Experimental Value |

| ¹³C NMR Shift | Carbonyl (C=O) | 185 ppm | 188 ppm |

| ¹H NMR Shift | Methyl (CH₃) | 2.5 ppm | 2.7 ppm |

| IR Frequency | Carbonyl Stretch (ν C=O) | 1690 cm⁻¹ | 1675 cm⁻¹ |

| IR Frequency | Sulfoxide Stretch (ν S=O) | 1045 cm⁻¹ | 1030 cm⁻¹ |

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the typical comparison performed in a computational study.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms by solving Newton's equations of motion, where the forces between atoms are described by a force field. researchgate.net

For 1-(2-Furanyl)-2-(methylsulfinyl)ethanone, an MD simulation could be used to explore its conformational landscape in a simulated environment, such as in a solvent like water or chloroform. arxiv.org By simulating the system for a period of nanoseconds or longer, one can observe how the molecule flexes, rotates, and interacts with its surroundings. This approach can reveal preferred conformational states, the timescales of transitions between them, and the formation of intra- and intermolecular hydrogen bonds, providing a more realistic picture of the molecule's behavior in solution.

Reactivity Descriptors and Global Reactivity Indices

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors derived from its electronic structure. nih.gov These indices help predict how a molecule will behave in a chemical reaction.

HOMO and LUMO Energies: As mentioned, the HOMO and LUMO energies are fundamental. A high HOMO energy suggests a good electron donor, while a low LUMO energy indicates a good electron acceptor. The HOMO-LUMO energy gap is a general indicator of stability; a large gap implies high stability and low reactivity.

Global Reactivity Indices: These are calculated from the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO).

Chemical Hardness (η): η = (I - A) / 2. It measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Potential (μ): μ = -(I + A) / 2. This represents the escaping tendency of electrons from a system.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Table 3: Illustrative Global Reactivity Indices

| Reactivity Descriptor | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | -E_HOMO | 8.5 |

| Electron Affinity (A) | -E_LUMO | 1.5 |

| Chemical Hardness (η) | (I - A) / 2 | 3.5 |

| Chemical Potential (μ) | -(I + A) / 2 | -5.0 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.57 |

Note: Values are hypothetical and serve to illustrate the type of data generated.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the innermost orbital devoid of electrons and relates to the molecule's capacity to accept electrons, thus acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap indicates that a molecule is more prone to chemical reactions.

Interactive Data Table: Illustrative Frontier Molecular Orbital (FMO) Analysis

This table is for illustrative purposes to show how data would be presented. No specific experimental or computational data for 1-(2-Furanyl)-2-(methylsulfinyl)ethanone was found in the public domain.

| Parameter | Energy (eV) | Description |

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Data not available | Difference between ELUMO and EHOMO |

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), are derived from the energies of the frontier molecular orbitals. The electrophilicity index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index value points to a stronger electrophile.

These indices are valuable in predicting the outcomes of chemical reactions. For instance, a molecule with a low value for the electrophilicity index would be considered a more reactive nucleophile. The calculation of these parameters provides a quantitative measure of a molecule's reactivity.

As with the FMO analysis, specific values for the electrophilicity and nucleophilicity indices for 1-(2-Furanyl)-2-(methylsulfinyl)ethanone have not been reported in the available literature. Determining these would necessitate dedicated computational studies.

Interactive Data Table: Illustrative Electrophilicity and Nucleophilicity Indices

This table is for illustrative purposes to show how data would be presented. No specific experimental or computational data for 1-(2-Furanyl)-2-(methylsulfinyl)ethanone was found in the public domain.

| Parameter | Value | Formula |

| Electronegativity (χ) | Data not available | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | Data not available | η = (ELUMO - EHOMO) / 2 |

| Global Electrophilicity Index (ω) | Data not available | ω = χ² / (2η) |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating reaction mechanisms and identifying transition states, which are the highest energy points along a reaction coordinate. Understanding the structure of a transition state is key to elucidating how a reaction proceeds and what factors influence its rate.

Theoretical studies can map out the potential energy surfaces of reactions, such as those involving 2-acetylfuran (B1664036) (a related compound), to determine the most likely pathways. These calculations can distinguish between different possible mechanisms, for example, addition versus abstraction reactions, and identify the associated energy barriers.

For 1-(2-Furanyl)-2-(methylsulfinyl)ethanone, specific computational studies modeling its reaction mechanisms and transition states are not present in the surveyed literature. Such research would be valuable for understanding its reactivity, for instance, in reactions involving its furan ring or sulfinyl group.

Synthesis and Chemical Transformations of Derivatives and Analogues of 1 2 Furanyl 2 Methylsulfinyl Ethanone

Derivatives with Modified Furan (B31954) Ring Substitutions

The furan ring in 1-(2-furanyl)ethanone derivatives is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. chemicalbook.com The existing 2-acetyl group is an electron-withdrawing and meta-directing group in benzene (B151609) chemistry; however, in the furan ring system, substitution is strongly directed to the C5 position (the other alpha-position relative to the oxygen atom), which is the most electron-rich site. quora.comchegg.compearson.com This allows for the regioselective introduction of various functional groups onto the furan moiety either before or after the elaboration of the methylsulfinyl ethanone (B97240) side chain.

Common electrophilic substitution reactions applicable to the 2-acetylfuran (B1664036) precursor include:

Nitration: Introduction of a nitro group at the 5-position is typically achieved using mild nitrating agents, such as a mixture of nitric acid and acetic anhydride (B1165640), to prevent degradation of the furan ring.

Halogenation: Bromination or chlorination at the C5-position can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions. mdpi.com

Acylation: Friedel-Crafts acylation, for instance, using acetic anhydride with a mild Lewis acid catalyst like magnesium perchlorate, can introduce a second acetyl group at the 5-position. researchgate.net

These reactions lead to a variety of 5-substituted-2-acetylfurans, which can then be converted into the corresponding 5-substituted-1-(2-furanyl)-2-(methylsulfinyl)ethanone derivatives.

Table 1: Examples of Furan Ring Functionalization Reactions on 2-Acetylfuran This table is interactive. You can sort and filter the data.

| Reaction Type | Reagent(s) | Position of Substitution | Product Class |

|---|---|---|---|

| Nitration | HNO₃ / Ac₂O | C5 | 5-Nitro-2-acetylfuran |

| Bromination | NBS / AIBN | C5 | 5-Bromo-2-acetylfuran |

| Acylation | Ac₂O / Mg(ClO₄)₂ | C5 | 2,5-Diacetylfuran |

Analogues with Varying Sulfur Oxidation States (Sulfide, Sulfone)

The oxidation state of the sulfur atom significantly influences the chemical and physical properties of the molecule. Analogues of 1-(2-furanyl)-2-(methylsulfinyl)ethanone, namely the corresponding sulfide (B99878) and sulfone, are key compounds in this series. Their synthesis typically follows a sequential pathway starting from the sulfide.

Synthesis of 1-(2-Furanyl)-2-(methylthio)ethanone (Sulfide): The sulfide precursor is commonly synthesized by the nucleophilic substitution of an α-haloketone. 2-Bromoacetylfuran, which is prepared by the bromination of 2-acetylfuran, is treated with a sulfur nucleophile such as sodium thiomethoxide (NaSMe) to yield the β-keto sulfide. nih.gov

Oxidation to 1-(2-Furanyl)-2-(methylsulfinyl)ethanone (Sulfoxide): The selective oxidation of the sulfide to the sulfoxide (B87167) is a critical step that must be controlled to avoid over-oxidation to the sulfone. organic-chemistry.org A variety of reagents can achieve this transformation. A commonly used and environmentally conscious method involves using a controlled amount of hydrogen peroxide (H₂O₂) in a solvent like glacial acetic acid, which facilitates the reaction under mild, transition-metal-free conditions. nih.gov

Oxidation to 1-(2-Furanyl)-2-(methylsulfonyl)ethanone (Sulfone): To achieve the higher oxidation state of the sulfone, more potent oxidizing conditions are required. This can be accomplished by using an excess of hydrogen peroxide, often in the presence of a catalyst, or by employing stronger oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) in stoichiometric excess. organic-chemistry.orgresearchgate.net

Table 2: Synthesis of Analogues with Varying Sulfur Oxidation States This table is interactive. You can sort and filter the data.

| Starting Material | Reagent(s) | Product | Oxidation State |

|---|---|---|---|

| 2-Bromoacetylfuran | Sodium Thiomethoxide (NaSMe) | 1-(2-Furanyl)-2-(methylthio)ethanone | Sulfide |

| 1-(2-Furanyl)-2-(methylthio)ethanone | H₂O₂ (1 equiv) in Acetic Acid | 1-(2-Furanyl)-2-(methylsulfinyl)ethanone | Sulfoxide |

| 1-(2-Furanyl)-2-(methylthio)ethanone | H₂O₂ (>2 equiv) or m-CPBA | 1-(2-Furanyl)-2-(methylsulfonyl)ethanone | Sulfone |

Substitution and Functionalization at the Ethanone Alpha-Carbon

The carbon atom situated between the ketone and sulfoxide groups (the α-carbon) is activated by both electron-withdrawing groups, rendering its protons acidic. This acidity allows for deprotonation by a suitable base to form a stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. acs.org

The most common functionalization at this position is alkylation. The β-keto sulfoxide is typically treated with a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate the enolate. This enolate can then be reacted with a range of electrophiles, most commonly alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), to introduce an alkyl substituent at the α-carbon. acs.orgacs.org The reaction is versatile and allows for the synthesis of a wide variety of α-substituted β-keto sulfoxides. Subsequent reductive desulfurization can convert these products into ketones, making this a general method for ketone synthesis. acs.org

Table 3: Representative α-Carbon Alkylation of 1-(2-Furanyl)-2-(methylsulfinyl)ethanone This table is interactive. You can sort and filter the data.

| Base | Electrophile (R-X) | Product |

|---|---|---|

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 1-(2-Furanyl)-1-(methylsulfinyl)propan-2-one |

| Lithium Diisopropylamide (LDA) | Benzyl Bromide (BnBr) | 1-(2-Furanyl)-3-phenyl-1-(methylsulfinyl)propan-2-one |

Heterocyclic Derivatives Incorporating the 1-(2-Furanyl)ethanone Moiety

The 1,3-dicarbonyl-like nature of β-keto sulfoxides makes them excellent precursors for the synthesis of various five- and six-membered heterocyclic rings through cyclocondensation reactions. organic-chemistry.org In these reactions, the keto-sulfoxide moiety reacts with dinucleophilic reagents, leading to the formation of a new ring system with the elimination of the methylsulfinyl group and water.

A prominent example is the synthesis of pyrazoles. Reaction of 1-(2-Furanyl)-2-(methylsulfinyl)ethanone with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol (B145695) leads to the formation of 3-(2-furanyl)-1H-pyrazole. nih.govias.ac.in The reaction proceeds via initial condensation of a hydrazine nitrogen with the ketone carbonyl, followed by intramolecular cyclization and elimination.

Similarly, other heterocycles can be synthesized:

Pyrimidines: Condensation with urea (B33335) or thiourea (B124793) can yield pyrimidinone or thioxopyrimidine derivatives.

Isoxazoles: Reaction with hydroxylamine (B1172632) (NH₂OH) provides a route to 3-(2-furanyl)isoxazole.

This synthetic strategy offers a straightforward method to append various heterocyclic systems to the furan core, creating complex molecules with potential biological activities. rsc.org

Table 4: Synthesis of Heterocyclic Derivatives This table is interactive. You can sort and filter the data.

| Reagent | Resulting Heterocycle | Product Name |

|---|---|---|

| Hydrazine (N₂H₄) | Pyrazole | 3-(2-Furanyl)-1H-pyrazole |

| Hydroxylamine (NH₂OH) | Isoxazole | 3-(2-Furanyl)isoxazole |

| Urea (CO(NH₂)₂) | Pyrimidinone | 4-(2-Furanyl)pyrimidin-2(1H)-one |

Chiral Derivatives and Enantioselective Synthesis

The sulfur atom in a sulfoxide is a stereogenic center, meaning that 1-(2-Furanyl)-2-(methylsulfinyl)ethanone is a chiral molecule and exists as a pair of enantiomers. The synthesis of this compound in an enantiomerically pure or enriched form is of significant interest, as the stereochemistry of sulfoxides can be crucial for their biological activity and their application as chiral auxiliaries in asymmetric synthesis. rsc.org

The most direct and widely employed method for achieving this is the asymmetric oxidation of the prochiral sulfide precursor, 1-(2-Furanyl)-2-(methylthio)ethanone. Several catalytic systems have been developed for this purpose. The Kagan-Modena protocol, a modification of the Sharpless asymmetric epoxidation, is particularly effective. wiley-vch.delibretexts.org This method utilizes a chiral titanium complex, typically formed in situ from titanium(IV) isopropoxide [Ti(O-iPr)₄] and an enantiopure dialkyl tartrate, such as (R,R)-diethyl tartrate ((+)-DET). This complex catalyzes the oxidation of the sulfide by a hydroperoxide, such as tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP), to yield the sulfoxide with high enantioselectivity. libretexts.orgresearchgate.net The choice of tartrate enantiomer ((R,R) or (S,S)) determines which enantiomer of the sulfoxide is produced.

Table 5: Key Components of Kagan-Modena Asymmetric Sulfide Oxidation This table is interactive. You can sort and filter the data.

| Component | Role | Example |

|---|---|---|

| Metal Source | Lewis acid, catalyst center | Titanium(IV) isopropoxide |

| Chiral Ligand | Induces enantioselectivity | (+)-(R,R)-Diethyl Tartrate |

| Oxidant | Oxygen source | Cumene Hydroperoxide (CHP) |

This enantioselective synthesis provides access to optically active β-keto sulfoxides, which are valuable building blocks for the synthesis of other chiral molecules. acs.orgresearchgate.net

Investigation of Biological Activities of Analogues and Derivatives Non Clinical Focus

In Vitro Studies of Antimicrobial Activity

The antimicrobial potential of furan (B31954) derivatives has been extensively investigated, with various studies demonstrating their efficacy against a range of pathogens. researchgate.netnih.gov Analogues incorporating sulfoxide (B87167) and sulfone moieties have been synthesized and evaluated to understand their contribution to antibacterial activity.

In a study focused on methylsulfinyl and methylsulfonyl analogues of nitrofurans, several compounds were tested against Gram-positive and Gram-negative organisms. nih.gov The results indicated that these sulfoxide and sulfone derivatives were significantly less active than the corresponding 5-nitrofuran compounds. nih.gov For example, 5-methylsulfinyl-2-furaldehyde semicarbazone and 1-[(5-methylsulfinyl-2-fufurylidene)amino]hydantoin were among the sulfoxide derivatives prepared and tested. nih.gov This reduced activity was hypothesized to be related to their electrochemical reduction potentials being too negative to effectively interfere with bacterial reductive enzyme systems, a key mechanism for nitroaromatic compounds. nih.govresearchgate.net

Other research into 2(5H)-furanone derivatives has shown more promising results. A novel derivative possessing both a sulfonyl group and an l-menthol (B7771125) moiety (F105) demonstrated biocidal properties against methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org The minimum inhibitory concentration (MIC) for this compound was 10 mg/L for MSSA and 20 mg/L for MRSA, with minimum bactericidal concentrations (MBC) of 40 mg/L and 80 mg/L, respectively. frontiersin.org This activity is considered moderate when compared to other furanone derivatives. frontiersin.org Furthermore, another 2(5H)-furanone derivative with a sulfonyl group has been reported to enhance the activity of certain antimicrobials against S. aureus and C. albicans. nih.gov

The antimicrobial effects of various furan derivatives are summarized in the table below.

| Compound Derivative | Microorganism | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | S. aureus (MSSA, ATCC29213) | MIC | 10 mg/L | frontiersin.org |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | S. aureus (MRSA, ATCC43300) | MIC | 20 mg/L | frontiersin.org |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | S. aureus (MSSA, ATCC29213) | MBC | 40 mg/L | frontiersin.org |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | S. aureus (MRSA, ATCC43300) | MBC | 80 mg/L | frontiersin.org |

| Carbamothioyl-furan-2-carboxamide derivative (4f) | B. cereus | MIC | 230 µg/mL | mdpi.com |

| Carbamothioyl-furan-2-carboxamide derivative (4a) | S. aureus | MIC | 265 µg/mL | mdpi.com |

Exploration of Anticancer Potential in Cell-Based Assays

Furan and benzofuran (B130515) scaffolds are recognized as privileged structures in the design of anticancer agents. researchgate.netmdpi.comnih.gov The inclusion of sulfur-containing functional groups, such as sulfoxides, can also contribute to anticancer activity, often by modulating apoptosis or other cellular pathways. nih.govrsc.orgresearchgate.net

Studies on carbamothioyl-furan-2-carboxamide derivatives, which contain a sulfur atom, have demonstrated significant anticancer potential. nih.gov A series of these compounds were evaluated against HepG2 (hepatocellular carcinoma), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) human cancer cell lines. mdpi.comnih.gov One derivative, p-tolylcarbamothioyl)furan-2-carboxamide, was particularly effective against HepG2 cells, showing a cell viability of 33.29% at a concentration of 20 μg/mL. nih.gov The position of substituents on an attached phenyl ring was found to influence activity; for instance, among nitro-substituted derivatives, the ortho-substituted compound showed greater anticancer potential than the meta or para versions. nih.gov

In another study, a series of 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one were synthesized and tested for cytotoxicity against non-small cell lung cancer (A549) and healthy lung epithelial (BEAS-2B) cell lines. nih.gov Derivatives with a branched alkoxy group at the C-5 position showed the highest anticancer properties. nih.gov Two specific compounds, designated 12 and 15, exhibited notable selectivity towards A549 cancer cells and were found to induce G2 phase cell cycle arrest and caspase-independent cell death. nih.gov

The cytotoxic activities of various furan derivatives against different cancer cell lines are presented below.

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result | Source |

|---|---|---|---|---|

| p-tolylcarbamothioyl)furan-2-carboxamide (4d) | HepG2 (Hepatocellular Carcinoma) | Cell Viability | 33.29% | mdpi.comnih.gov |

| p-tolylcarbamothioyl)furan-2-carboxamide (4d) | Huh-7 (Hepatocellular Carcinoma) | Cell Viability | 45.09% | mdpi.comnih.gov |

| p-tolylcarbamothioyl)furan-2-carboxamide (4d) | MCF-7 (Breast Adenocarcinoma) | Cell Viability | 41.81% | mdpi.comnih.gov |

| o-nitro-substituted carbamothioyl-furan-2-carboxamide (4a) | HepG2 (Hepatocellular Carcinoma) | Cell Viability | 35.01% | nih.gov |

| Quinoxaline–furan derivative (QW12) | HeLa (Cervical Cancer) | IC₅₀ | 10.58 µM | mdpi.com |

| 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivative (3a) | A549 (Lung Carcinoma) | IC₅₀ | 31.1 µM | mdpi.com |

| 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivative (3b) | HCT-116 (Colon Carcinoma) | IC₅₀ | 7.3 µM | mdpi.com |

Enzyme Inhibition and Modulatory Studies (e.g., 11β-HSD1)

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key therapeutic target for metabolic diseases as it converts inactive cortisone (B1669442) to active cortisol, thereby regulating intracellular glucocorticoid levels. nih.govnih.govmdpi.com Inhibition of this enzyme is a promising strategy for treating conditions like obesity and type 2 diabetes. nih.govnih.gov

A series of novel adamantyl heterocyclic ketones, including derivatives where an adamantyl ethanone (B97240) core is linked to a methyl 2-furanyl moiety through a sulfoxide or sulfone group, have been identified as potent and selective inhibitors of human 11β-HSD1. nih.gov Several of these compounds exhibited IC₅₀ values in the low nanomolar range. nih.gov For instance, compounds where the adamantyl ethanone was connected to a furan ring via a sulfoxide or sulfone linker showed potent inhibition, with IC₅₀ values below 50 nM. nih.gov These inhibitors were also found to be selective, showing no significant activity against the related enzymes 11β-HSD2 and 17β-HSD1. nih.gov

Other studies have also explored furan-containing structures as 11β-HSD1 inhibitors. Benzofuran derivatives have been investigated, with some compounds showing over 40% inhibition of 11β-HSD1 activity in rat adipose tissue microsomes. nih.gov Kinetic studies revealed that some of these benzofuran derivatives act as non-competitive inhibitors of the enzyme. nih.gov

The inhibitory activity of selected furan-sulfur analogues against 11β-HSD1 is detailed in the table below.

| Compound Structure/Class | Enzyme Target | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Adamantyl ethanone linked to methyl 2-furanyl via sulfoxide/sulfone | Human 11β-HSD1 | IC₅₀ | < 50 nM | nih.gov |

| Benzofuran derivative (Compound 7) | Rat 11β-HSD1 | IC₅₀ | 10.2 µM | nih.gov |

| Benzofuran derivative (Compound 8) | Rat 11β-HSD1 | IC₅₀ | 25.6 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of biologically active molecules. ijabbr.com For furan and benzofuran derivatives, SAR studies have provided insights into the structural features that govern their antimicrobial and anticancer activities. mdpi.comnih.gov

In the context of anticancer activity, SAR analysis of carbamothioyl-furan-2-carboxamide derivatives revealed that the nature and position of substituents on an attached phenyl ring significantly impact cytotoxicity. nih.gov For example, an electron-donating methyl group (p-tolyl) resulted in the highest activity against HepG2 cells, while electron-withdrawing nitro groups showed a positional effect, with ortho substitution being the most favorable. nih.gov For quinoxaline–arylfuran derivatives, it was found that the presence of a substituted acylhydrazone side chain was important for anticancer properties. mdpi.com

Regarding antimicrobial activity, early studies on furan derivatives with methylsulfinyl and methylsulfonyl groups suggested these were less potent than their nitro-analogs, indicating that the nitro group's ability to be enzymatically reduced is a critical feature for the activity of that specific class of compounds. nih.govresearchgate.net For 2(5H)-furanone derivatives, the presence of both a sulfonyl group and other moieties like l-menthol or l-borneol contributes to their activity against bacteria and their ability to prevent biofilm formation. frontiersin.orgnih.gov

For 11β-HSD1 inhibitors, SAR data showed that linking an adamantyl ethanone core to a furan ring through either a sulfoxide or a sulfone group consistently generated potent inhibitors. nih.gov This indicates that the sulfoxide and sulfone linkers are favorable for binding to the enzyme's active site. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a computational technique used to define the essential three-dimensional steric and electronic features required for a molecule to exert a specific biological effect. hilarispublisher.com This ligand-based drug design approach is valuable for identifying novel compounds that can bind to a biological target and for optimizing existing lead structures. hilarispublisher.comresearchgate.net

For furan derivatives with antimicrobial properties, pharmacophore models have been developed to understand their mechanism of action. hilarispublisher.com A pharmacophore model for furanosyl borate (B1201080) diester, a quorum-sensing molecule, was generated to design congeners that could act as inhibitors. hilarispublisher.comresearchgate.net Such models typically identify key features like hydrophobic centers, hydrogen bond acceptors/donors, and charged groups that are crucial for molecular interaction with the target receptor. hilarispublisher.com